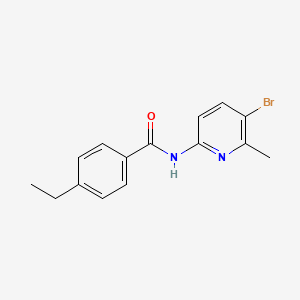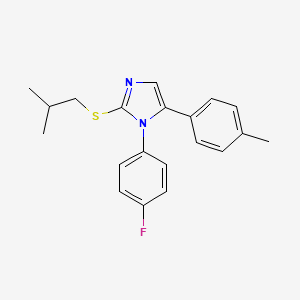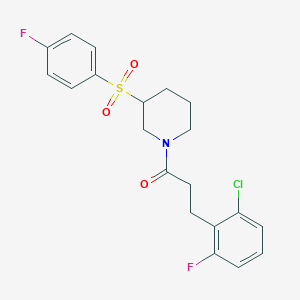
N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide, also known as BMEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMEB belongs to the family of benzamide derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor effects.
作用機序
The exact mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. In cancer cells, N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt and NF-κB pathways. In inflammatory and painful conditions, N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide has been found to inhibit the production of pro-inflammatory cytokines and modulate the activity of ion channels and receptors involved in pain perception.
Biochemical and physiological effects:
N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide has been shown to have diverse biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, modulation of ion channels and receptors, and inhibition of pro-inflammatory cytokine production. N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide has also been found to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One of the main advantages of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide for lab experiments is its high selectivity towards cancer cells, which allows for targeted cancer therapy with minimal side effects. N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide also has low toxicity and is well-tolerated in animal models. However, one of the limitations of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide is its poor solubility in water, which can affect its bioavailability and limit its therapeutic efficacy.
将来の方向性
There are several future directions for N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide research, including the optimization of its synthesis method to improve its yield and purity, the investigation of its efficacy in combination with other anticancer drugs, and the exploration of its potential applications in other fields, such as neurodegenerative diseases and autoimmune disorders. Further studies are also needed to elucidate the exact mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide and its potential side effects in humans.
Conclusion:
In conclusion, N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide has been extensively studied for its anticancer, anti-inflammatory, and analgesic effects, and has shown low toxicity and high selectivity towards cancer cells. Future research on N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide is needed to optimize its synthesis method, investigate its efficacy in combination with other drugs, and explore its potential applications in other fields.
合成法
The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide involves the reaction of 4-ethylbenzoic acid with thionyl chloride to form 4-ethylbenzoyl chloride, which is then reacted with 5-bromo-6-methylpyridin-2-amine in the presence of a base to produce N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide. The yield of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学的研究の応用
N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and pain management. In cancer research, N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide has also been found to possess anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory and painful conditions.
特性
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O/c1-3-11-4-6-12(7-5-11)15(19)18-14-9-8-13(16)10(2)17-14/h4-9H,3H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYDLEQFZFNGOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=NC(=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(6,7-dimethyl-1H-benzimidazol-2-yl)propyl]amine hydrochloride](/img/no-structure.png)
![1-[(5-Carboxy-2-chlorophenyl)sulfonyl]proline](/img/structure/B2635641.png)
![2-[3-cyano-6-pyridin-4-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2635642.png)
![2-(benzylthio)-N-(4-chlorophenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2635643.png)
![1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2635644.png)

![1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2635647.png)
![2-(2,3-dimethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2635649.png)


![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2635652.png)
![4-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2635654.png)
![[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxochromen-7-yl] furan-2-carboxylate](/img/structure/B2635655.png)
